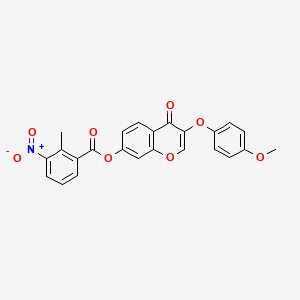
N-(3-methoxyphenyl)-3-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-3-propoxybenzamide, also known as MPBA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPBA belongs to the class of benzamide derivatives, which are known for their diverse pharmacological properties.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-3-propoxybenzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. N-(3-methoxyphenyl)-3-propoxybenzamide has also been studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of action of N-(3-methoxyphenyl)-3-propoxybenzamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(3-methoxyphenyl)-3-propoxybenzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression.
Biochemical and physiological effects:
N-(3-methoxyphenyl)-3-propoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-(3-methoxyphenyl)-3-propoxybenzamide has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors. In addition, N-(3-methoxyphenyl)-3-propoxybenzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-methoxyphenyl)-3-propoxybenzamide in lab experiments is its relatively low toxicity. N-(3-methoxyphenyl)-3-propoxybenzamide has been shown to be well-tolerated in animal models, with few side effects. However, one limitation of using N-(3-methoxyphenyl)-3-propoxybenzamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on N-(3-methoxyphenyl)-3-propoxybenzamide. One area of interest is the potential use of N-(3-methoxyphenyl)-3-propoxybenzamide in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of N-(3-methoxyphenyl)-3-propoxybenzamide. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-3-propoxybenzamide and its potential applications in treating other diseases such as cancer and inflammatory disorders.
In conclusion, N-(3-methoxyphenyl)-3-propoxybenzamide is a promising compound with a wide range of potential applications in scientific research. Its anti-inflammatory, analgesic, and anti-tumor properties make it a valuable tool for studying a variety of diseases. With further research, N-(3-methoxyphenyl)-3-propoxybenzamide may prove to be a valuable therapeutic agent for a number of conditions.
Métodos De Síntesis
The synthesis of N-(3-methoxyphenyl)-3-propoxybenzamide involves the reaction between 3-methoxyaniline and 3-propoxybenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain N-(3-methoxyphenyl)-3-propoxybenzamide in its pure form.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-10-21-16-9-4-6-13(11-16)17(19)18-14-7-5-8-15(12-14)20-2/h4-9,11-12H,3,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAVTDSNUHFZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

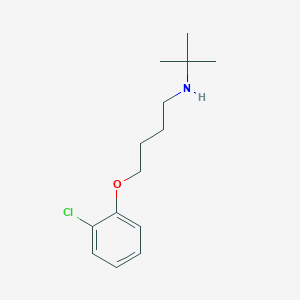

![N-{1-[1-(dibenzo[b,d]furan-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4978267.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B4978273.png)
![17-isobutyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4978285.png)
![dimethyl ((4-chlorophenyl){[3-(trifluoromethyl)phenyl]amino}methyl)phosphonate](/img/structure/B4978292.png)
![N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide](/img/structure/B4978293.png)
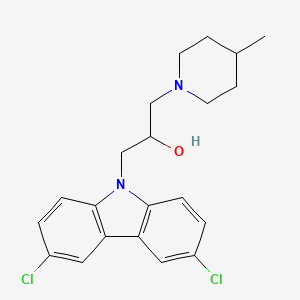
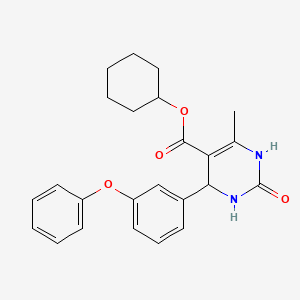

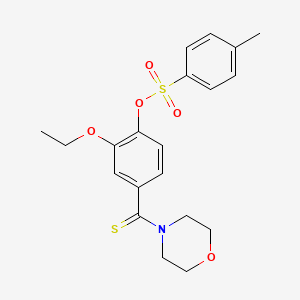
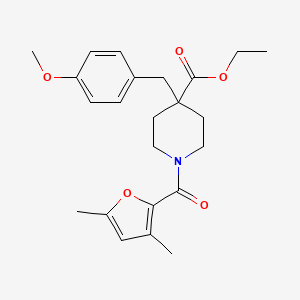
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-fluorobenzyl)-2-phenylacetamide](/img/structure/B4978333.png)
